molecular formula C7H7BrN2O2 B12455232 5-Bromo-3-(methylamino)picolinic acid

5-Bromo-3-(methylamino)picolinic acid

Cat. No.: B12455232
M. Wt: 231.05 g/mol
InChI Key: IAXOYSTZEIRUBD-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylamino)picolinic acid is a derivative of picolinic acid, which is a monocarboxylic acid derivative of pyridine. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromine atom and a methylamino group on the picolinic acid backbone imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methylamino)picolinic acid typically involves the bromination of picolinic acid followed by the introduction of a methylamino group. One common method involves the following steps:

    Bromination: Picolinic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. This step introduces a bromine atom at the 5-position of the picolinic acid ring.

    Amination: The brominated product is then reacted with methylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the methylamino group at the 3-position of the picolinic acid ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methylamino)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylamino group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the methylamino group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation of the methylamino group can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction of the compound can yield amine derivatives.

Scientific Research Applications

5-Bromo-3-(methylamino)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methylamino)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopicolinic Acid: Lacks the methylamino group, making it less versatile in certain chemical reactions.

    3-Methylaminopicolinic Acid:

    5-Bromo-3-methylpicolinic Acid: Similar structure but with a methyl group instead of a methylamino group, leading to different chemical properties.

Uniqueness

5-Bromo-3-(methylamino)picolinic acid is unique due to the presence of both a bromine atom and a methylamino group on the picolinic acid backbone

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

5-bromo-3-(methylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H7BrN2O2/c1-9-5-2-4(8)3-10-6(5)7(11)12/h2-3,9H,1H3,(H,11,12)

InChI Key

IAXOYSTZEIRUBD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Br)C(=O)O

Origin of Product

United States

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